Thioborinic acid, dipropyl-, 4-methylphenyl ester
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Overview
Description
Borinic acid, dipropylthio-4-methylphenyl ester is a chemical compound with the molecular formula C13H21BO2S. It is a derivative of borinic acid, characterized by the presence of a boron atom bonded to two organic groups and one hydroxyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Borinic acid derivatives, including dipropylthio-4-methylphenyl ester, can be synthesized through several methods. One common approach involves the reaction of boronic acids with alcohols or thiols under acidic conditions. For instance, the esterification of boronic acid with dipropylthiol in the presence of an acid catalyst can yield the desired borinic acid ester .
Industrial Production Methods
Industrial production of borinic acid derivatives often involves large-scale esterification reactions. These processes typically use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
Borinic acid, dipropylthio-4-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert borinic acid esters back to boronic acids.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boronic acids.
Substitution: Various substituted borinic acid esters depending on the nucleophile used.
Scientific Research Applications
Borinic acid, dipropylthio-4-methylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of borinic acid, dipropylthio-4-methylphenyl ester involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. In biological systems, the compound can interact with cellular components, potentially disrupting metabolic pathways and exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Boronic acids: Compounds with the general formula RB(OH)2, where R is an organic group.
Boronates: Esters of boronic acids, typically formed by the reaction of boronic acids with alcohols.
Borinic acids: Compounds with the general formula R2BOH, where R is an organic group.
Uniqueness
Borinic acid, dipropylthio-4-methylphenyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other borinic acids and boronates.
Properties
CAS No. |
64503-46-4 |
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Molecular Formula |
C13H21BS |
Molecular Weight |
220.2 g/mol |
IUPAC Name |
(4-methylphenyl)sulfanyl-dipropylborane |
InChI |
InChI=1S/C13H21BS/c1-4-10-14(11-5-2)15-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
UKFHDFKOZRKLRW-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)SC1=CC=C(C=C1)C |
Origin of Product |
United States |
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